molecular formula C29H25N5O B2670784 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide CAS No. 923173-22-2

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

Cat. No.: B2670784
CAS No.: 923173-22-2
M. Wt: 459.553
InChI Key: QLDRPEMMRFLTME-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of naphthamides. This compound is characterized by its intricate structure, which includes a naphthamide core linked to a pyrimidine ring substituted with a p-tolylamino group. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O/c1-19-7-11-24(12-8-19)31-27-17-20(2)30-29(34-27)33-26-15-13-25(14-16-26)32-28(35)23-10-9-21-5-3-4-6-22(21)18-23/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDRPEMMRFLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-chloropyrimidine and p-toluidine under basic conditions.

    Coupling with Naphthamide: The synthesized pyrimidine derivative is then coupled with 2-naphthamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, such as its role as an antimicrobial agent or a potential drug candidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-benzamide
  • N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-anthramide

Uniqueness

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide stands out due to its specific combination of a naphthamide core and a pyrimidine ring with a p-tolylamino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

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